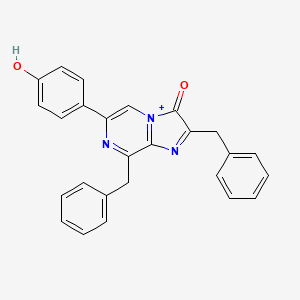

2-Deoxycoelenterazine;CLZN-h

Description

Contextualization within Marine Bioluminescence Systems

Bioluminescence is a widespread phenomenon in marine environments, where a diverse array of organisms, from bacteria and dinoflagellates to jellyfish and fish, produce their own light. nih.govresearchgate.net This light is the result of a chemical reaction involving a substrate, generically called a luciferin (B1168401), and an enzyme, a luciferase. The structures of these molecules vary among different organisms, leading to a variety of light-emitting systems. clockss.org

A prominent example of marine bioluminescence is found in the sea pansy, Renilla reniformis, a soft coral that emits a blue-green light upon mechanical stimulation. pnas.orgableweb.org The light-producing system of Renilla utilizes a luciferin called coelenterazine (B1669285). pnas.org The enzyme, Renilla luciferase (RLuc), catalyzes the oxidation of coelenterazine in the presence of oxygen, which leads to the emission of light. biorxiv.orgnih.gov This natural system has been extensively studied and adapted for use as a reporter system in molecular biology.

Overview of 2-Deoxycoelenterazine as a Synthetic Luminophore

2-Deoxycoelenterazine is a synthetic analog of the natural marine luciferin, coelenterazine. caymanchem.com Its chemical structure is modified, which imparts advantageous properties for research applications. Specifically, it is a substrate for Renilla luciferase and its mutants, such as RLuc8. medchemexpress.commedchemexpress.com A key feature of 2-Deoxycoelenterazine is its significantly higher luminescence intensity compared to native coelenterazine, with some reports indicating a 16-fold increase. caymanchem.com This enhanced brightness allows for more sensitive detection in various experimental setups.

Below is a table comparing the properties of native Coelenterazine and its synthetic analog, 2-Deoxycoelenterazine.

| Property | Native Coelenterazine | 2-Deoxycoelenterazine (CLZN-h) |

| Source | Natural, isolated from marine organisms | Synthetic |

| Luminescence Intensity | Standard | Up to 16-fold higher than native coelenterazine caymanchem.com |

| Substrate for | Renilla luciferase (RLuc), Gaussia luciferase (GLuc) | Renilla luciferase mutants (e.g., RLuc8) medchemexpress.commedchemexpress.com |

| Emission Maximum | ~470-480 nm | ~466 nm caymanchem.commedchemexpress.com |

| Calcium Sensitivity | Standard | More sensitive to Ca²⁺ concentrations caymanchem.commedchemexpress.com |

| Water Solubility | Limited, often requires organic solvents for in vivo use | Available in water-soluble formulations for improved in vivo imaging nih.govmedilumine.commedilumine.com |

Significance in Advanced Research Methodologies

The enhanced properties of 2-Deoxycoelenterazine have made it a valuable tool in a range of advanced research methodologies, significantly impacting our ability to study cellular and molecular processes in real-time and in living organisms.

One of the most prominent applications is in Bioluminescence Resonance Energy Transfer (BRET) assays. BRET is a powerful technique used to study protein-protein interactions in live cells. nih.govyoutube.com In a BRET assay, one protein of interest is fused to a luciferase (the donor, e.g., RLuc8), and another protein is fused to a fluorescent protein (the acceptor, e.g., YFP). If the two proteins interact, the energy from the luciferase-catalyzed oxidation of its substrate (like 2-Deoxycoelenterazine) is transferred to the fluorescent protein, which then emits light at its characteristic wavelength. The high light output of 2-Deoxycoelenterazine enhances the sensitivity of BRET assays, allowing for the detection of even weak or transient interactions. nih.gov

The development of water-soluble formulations of coelenterazine analogs, including derivatives related to 2-Deoxycoelenterazine, has also been a significant advancement for in vivo imaging . nih.govmedilumine.commedilumine.com The ability to dissolve the substrate in aqueous solutions without the need for toxic organic solvents allows for higher doses to be safely administered to animals, leading to brighter signals and more sensitive detection of biological processes such as tumor growth, gene expression, and cell tracking in living organisms. nih.gov

Furthermore, the increased sensitivity to calcium ions makes 2-Deoxycoelenterazine a useful indicator for measuring small fluctuations in intracellular calcium concentrations, which are critical second messengers in many signaling pathways. caymanchem.commedchemexpress.com

The following table summarizes key research findings related to the application of 2-Deoxycoelenterazine.

| Research Area | Key Finding | Significance |

| Bioluminescence Resonance Energy Transfer (BRET) | Use of 2-Deoxycoelenterazine with RLuc8 provides a bright and stable signal for monitoring protein-protein interactions. nih.govnih.gov | Enables sensitive and real-time analysis of molecular interactions within living cells. |

| In Vivo Imaging | Water-soluble analogs of coelenterazine, including h-coelenterazine, improve signal intensity in animal models. nih.govmedilumine.com | Facilitates non-invasive and longitudinal studies of biological processes in whole organisms. |

| Calcium Sensing | Aequorin complexes reconstituted with 2-Deoxycoelenterazine show increased sensitivity to calcium ions. caymanchem.commedchemexpress.com | Allows for the detection of subtle changes in calcium signaling, providing insights into cellular regulation. |

| Reporter Gene Assays | As a substrate for RLuc, it is used to measure gene expression levels. nih.gov | Provides a quantifiable and sensitive method to study gene regulation and function. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H20N3O2+ |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-4-ium-3-one |

InChI |

InChI=1S/C26H19N3O2/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19/h1-14,17H,15-16H2/p+1 |

InChI Key |

SUTCGYBTTUTOLV-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=C[N+]3=C2N=C(C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Molecular Mechanism of 2 Deoxycoelenterazine Bioluminescence

Oxidative Decarboxylation Pathway of Imidazopyrazinones

The bioluminescent reaction of 2-Deoxycoelenterazine, like other imidazopyrazinones, follows a complex oxidative decarboxylation pathway. This process, catalyzed by luciferases such as Renilla luciferase (RLuc), particularly the RLuc8 variant, is what ultimately converts chemical energy into light. The general mechanism involves the reaction of the imidazopyrazinone core with molecular oxygen, leading to the formation of a high-energy intermediate that decomposes to release light.

The initial and crucial step in the bioluminescence cascade is the addition of molecular oxygen to the C2 position of the imidazopyrazinone core of 2-Deoxycoelenterazine. This oxygenation reaction leads to the formation of a linear peroxide intermediate. In the context of photoproteins, this intermediate, 2-hydroperoxycoelenterazine, can be a stable species until triggered by a cofactor like calcium ions. The reactivity of this peroxide intermediate is central to the entire process, setting the stage for the subsequent high-energy transformations. The removal of the hydroxyl group at the C2 position in 2-Deoxycoelenterazine, as compared to native coelenterazine (B1669285), is thought to influence the stability and reactivity of this peroxide intermediate, though detailed comparative studies are limited.

Following its formation, the linear peroxide intermediate undergoes an intramolecular cyclization to form a highly strained, four-membered ring structure known as a dioxetanone. This high-energy dioxetanone intermediate is the cornerstone of the light-emitting reaction. The decomposition of this unstable ring is a highly exothermic process that provides the energy required for the generation of an electronically excited state. Isotopic labeling studies with 18O2 on coelenterazine have provided evidence supporting the formation of this dioxetanone intermediate, which then decomposes to yield carbon dioxide and the light-emitting species. mdpi.com

The decomposition of the dioxetanone intermediate results in the formation of the final product, coelenteramide (B1206865), in an electronically excited state. It is the relaxation of this excited coelenteramide to its ground state that results in the emission of a photon of light. The color of the emitted light is dependent on the specific structure of the coelenteramide and the microenvironment provided by the luciferase. For 2-Deoxycoelenterazine (CLZN-h), the emission maximum is observed at approximately 466 nm when used with the RLuc8 enzyme. medchemexpress.com

Spectroscopic and Quantum Mechanical Investigations of Light Emission

The transient and complex nature of the bioluminescent reaction intermediates makes their direct experimental observation challenging. Therefore, spectroscopic techniques and computational chemistry play a pivotal role in elucidating the mechanism.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying the intricate details of the coelenterazine bioluminescence mechanism. These studies help in modeling the reaction pathway, calculating the energy barriers for different steps, and understanding the electronic properties of the intermediates and the final excited state. DFT calculations have been employed to investigate the decomposition of the dioxetanone intermediate of coelenterazine, exploring both neutral and anionic pathways. researchgate.net Such computational approaches provide insights into how the protein environment of the luciferase can influence the reaction and the color of the emitted light. While specific DFT studies on 2-Deoxycoelenterazine are not widely available, the principles derived from studies on native coelenterazine provide a strong framework for understanding its behavior.

Spectroscopic studies are crucial for characterizing the luminescent properties of the substrate and the final emitter. 2-Deoxycoelenterazine (CLZN-h) exhibits an excitation maximum at approximately 437 nm and an emission maximum at 466 nm when reacting with RLuc8. medchemexpress.com These spectroscopic properties are vital for its application in various bioassays, including Bioluminescence Resonance Energy Transfer (BRET) and as a sensitive Ca2+ indicator. medchemexpress.com The specific wavelengths of light absorption and emission are determined by the electronic structure of the molecule, which is subtly influenced by its chemical modifications and the surrounding protein environment.

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~437 nm | medchemexpress.com |

| Emission Maximum (Em) | ~466 nm | medchemexpress.com |

| Luciferase | RLuc8 | medchemexpress.com |

Table 1: Spectroscopic Properties of 2-Deoxycoelenterazine (CLZN-h) with RLuc8

Autoluminescence Phenomena and Environmental Modulation

Autoluminescence , or chemiluminescence in the absence of a luciferase enzyme, is a known characteristic of coelenterazine and its analogs, including 2-Deoxycoelenterazine. This spontaneous light emission can occur when the molecule is exposed to aerobic conditions or certain organic solvents. wikipedia.org It has been observed that coelenterazine and its derivatives can decompose in serum samples, leading to the generation of autoluminescence. nih.gov This inherent instability is an important consideration in experimental design, as it can contribute to background signal. nih.gov For instance, the autoluminescence levels of some synthetic coelenterazine analogues have been found to be comparable to that of coelenterazine-h (CTZh) in the presence of fetal bovine serum. nih.gov

The bioluminescent output of the 2-Deoxycoelenterazine system can be significantly influenced by various environmental factors . These modulators can affect the intensity, duration, and even the color of the emitted light. Key environmental influences include:

pH: The acidity or alkalinity of the surrounding medium can impact the ionization state of the luciferin (B1168401) and the catalytic activity of the luciferase, thereby altering the bioluminescence. nih.gov

Solvent: The type of solvent used can affect the stability and solubility of 2-Deoxycoelenterazine, which in turn influences the reaction kinetics. wikipedia.org

Presence of Co-factors: While the basic reaction does not require co-factors like ATP, the presence of other ions or molecules can sometimes modulate the activity of the luciferase enzyme.

Temperature: Like most enzymatic reactions, the rate of the bioluminescent reaction is temperature-dependent, with an optimal temperature range for maximal light output.

Molecular Structure of the Luciferase: The specific amino acid sequence and three-dimensional structure of the luciferase enzyme play a critical role in determining the characteristics of the light emission. mdpi.com Different luciferases can have varying affinities for 2-Deoxycoelenterazine and can create distinct microenvironments around the substrate, leading to shifts in the emission spectra. nih.govmdpi.com

The interplay of these factors is a critical area of research, as understanding and controlling them allows for the optimization of bioluminescent assays for a wide range of applications in molecular biology and biomedical research.

Chemical Synthesis and Structural Modifications of 2 Deoxycoelenterazine Analogs

Advanced Synthetic Strategies for 2-Deoxycoelenterazine Core

The synthesis of the core imidazopyrazinone structure has evolved to allow for greater diversity and efficiency in producing analogs. While classical methods had limitations, particularly in the types of substituents that could be incorporated due to harsh reaction conditions, modern strategies have overcome many of these challenges. illinois.eduresearchgate.net

Advanced synthetic routes now provide simple and robust methods for creating structurally diverse marine luciferase substrates. researchgate.net Key advancements include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, and the Buchwald-Hartwig N-arylation. illinois.edupasteur.fr These methods facilitate the functionalization of aminopyrazine precursors, which are key intermediates in the synthesis of the coelenteramine analogs necessary for building the final imidazopyrazinone ring system. illinois.eduresearchgate.net For instance, the Suzuki coupling of a boronic acid component with 2-amino-3,5-dibromopyrazine (B131937) allows for the selective introduction of substituents at the C-6 and C-8 positions. illinois.edu Similarly, the Buchwald-Hartwig N-arylation has been instrumental in synthesizing a variety of core-modified luciferin (B1168401) analogues by forming new heterocyclic systems. pasteur.frscispace.com These improved synthetic strategies have not only made the production of known analogs more efficient but have also opened the door to creating novel derivatives with tailored properties. nih.gov

Rational Design and Synthesis of 2-Deoxycoelenterazine Derivatives

The rational design of 2-Deoxycoelenterazine derivatives aims to improve its properties, such as luminescence intensity, emission wavelength, and stability, for use in bioassays and molecular imaging. mdpi.com Efforts have primarily focused on chemical engineering of the functional groups at the C-2, C-5, C-6, and C-8 positions of the imidazopyrazinone backbone, as the core itself is essential for the light-emitting reaction. mdpi.com

Structural Modifications at C-2, C-5, C-6, and C-8 Positions

Modifications at specific positions on the 2-Deoxycoelenterazine scaffold have been systematically explored to tune its bioluminescent output. The functional groups at the C-2, C-6, and C-8 positions have been primary targets for chemical alteration. mdpi.comnih.gov

C-2 Position: Modifications at the C-2 position have been shown to influence substrate specificity for different luciferases. nih.gov

C-6 Position: The C-6 position is critical for determining luminescent properties. For instance, introducing bulky groups at this position can inhibit binding to certain luciferases, like Renilla Luciferase (RLuc), by creating steric hindrance within the enzyme's active site. nih.gov Conversely, other modifications can lead to significantly increased bioluminescence with specific engineered luciferases. nih.gov Conjugating fluorescent dyes, such as Fluorescein isothiocyanate (FITC) or Nile red, to the C-6 position has been used to create red-shifted bioluminescence through resonance energy transfer. mdpi.com

C-8 Position: Substitutions at the C-8 position have also been explored to develop novel analogs with unique properties. researchgate.net

The synthesis of analogs with combined modifications at both the C-2 and C-6 positions has been pursued to create substrates with unique specificity for particular marine luciferases, enabling crosstalk-free multiplexed assays. nih.gov

Introduction of Protective Groups and Caged Derivatives

To control the activity of 2-Deoxycoelenterazine and its analogs, researchers have developed "caged" derivatives. These molecules incorporate a protective group that temporarily blocks the molecule's ability to interact with a luciferase, rendering it non-luminescent. mdpi.com The "cage" is designed to be removed under specific conditions, thereby activating the luciferin. mdpi.com

Triggers for uncaging can include:

Specific wavelengths of light (e.g., UV irradiation). mdpi.com

The presence of a particular analyte or chemical species, such as reactive oxygen species (ROS), copper ions, or calcium ions. mdpi.com

Enzymatic activity, for example, by nitroreductase. mdpi.com

Another strategy involves the use of ester protective groups, such as acetate (B1210297), propionate, and butyrate. nih.govresearchgate.net The synthesis of these derivatives allows for a controlled release of the active compound as the ester is hydrolyzed. This approach has been investigated for its potential in developing pH-sensitive probes. nih.gov

Impact of Substitutions on Luminescence Characteristics

The chemical nature of the substituents added to the 2-Deoxycoelenterazine core has a profound effect on the resulting luminescence, influencing its color (emission wavelength), intensity, and duration.

Emission Wavelength: The goal of many modifications is to shift the emission to longer, redder wavelengths, which penetrate tissues more effectively, a desirable trait for in vivo imaging. mdpi.comnih.gov

Attaching electron-donating groups, such as amino or methoxy (B1213986) groups, to the aryl rings of the luciferin can lead to red-shifted emission. nih.gov

Conversely, electron-withdrawing groups generally cause a blue-shift in the emission wavelength. nih.gov

Conjugating fluorescent dyes to the C-6 position can produce significant red-shifts. For example, a Nile red conjugate of a C-6 modified analog showed a characteristic peak at 650 nm. mdpi.com

Luminescence Intensity and Duration:

Substitutions can dramatically alter the quantum yield of the bioluminescent reaction. Some C-6 modified analogs have been shown to produce significantly brighter signals with specific luciferases. nih.gov

The development of "glow" type luminescence, characterized by a prolonged light emission, is another key objective. Certain analogs, such as bis-coelenterazine and the newly synthesized 6h-f-coelenterazine, have been identified as efficient substrates for producing a glow reaction with nanoKAZ, a mutated Oplophorus luciferase. nih.gov

The following table summarizes the impact of specific modifications on the luminescence properties of coelenterazine (B1669285) analogs.

| Modification Type | Position | Substituent/Strategy | Observed Impact on Luminescence | Reference |

| Dye Conjugation | C-6 | Nile red | Red-shifted emission peak at 650 nm | mdpi.com |

| Dye Conjugation | C-6 | Fluorescein isothiocyanate (FITC) | Unique emission peak at 522 nm with RLuc8 | mdpi.com |

| Aryl Substitution | C5' | N(CH₃)₂ | Red-shifted emission to 645.3 nm | nih.gov |

| Aryl Substitution | C5' | NH₂ | Red-shifted emission to 640.9 nm | nih.gov |

| Aryl Substitution | C7' | NO₂ | Blue-shifted emission to 490.5 nm | nih.gov |

| Heterocyclic Analog | N/A | bis-coelenterazine | Efficient substrate for glow luminescence with nanoKAZ | nih.gov |

Stability Analysis of 2-Deoxycoelenterazine Derivatives in Research Contexts

The stability of luciferins like 2-Deoxycoelenterazine is a critical factor for their application in research, as degradation can affect the reliability and reproducibility of bioluminescence assays. Coelenterazine itself is known to be chemically unstable in physiological samples. mdpi.com

Hydrolytic Stability Assessments

The hydrolytic stability of 2-Deoxycoelenterazine derivatives, particularly caged versions, has been a subject of investigation. The rate of hydrolysis can determine the compound's shelf-life and its suitability for long-term experiments.

A study on bis-deoxy-coelenterazine derivatives with ester protective groups (acetate, propionate, and butyrate) evaluated their stability in dimethylsulfoxide (DMSO) at room temperature. nih.govresearchgate.net The findings revealed that the rate of hydrolysis increased with the length of the aliphatic chain of the ester group. nih.govresearchgate.net The acetate derivative proved to be the most stable, with a half-life of 24 days. nih.govresearchgate.net This analysis, conducted using nuclear magnetic resonance (NMR) spectroscopy, provides crucial data for understanding the decomposition mechanisms of these compounds in solution. nih.gov

| Derivative | Protective Group | Solvent | Half-life | Reference |

| bis-deoxy-coelenterazine derivative | Acetate | DMSO | 24 days | nih.govresearchgate.net |

| bis-deoxy-coelenterazine derivative | Propionate | DMSO | < 24 days | nih.govresearchgate.net |

| bis-deoxy-coelenterazine derivative | Butyrate | DMSO | < 24 days | nih.govresearchgate.net |

Factors Influencing Stability in Biological Media

The utility of 2-Deoxycoelenterazine (also known as coelenterazine-h or CLZN-h) and its analogs in biological assays is intrinsically linked to their stability in complex biological environments. Several factors, including auto-oxidation, interactions with serum components, and the presence of metal ions, can significantly impact the chemical integrity and luminescent properties of these molecules.

The inherent chemical structure of the imidazopyrazinone core makes 2-Deoxycoelenterazine susceptible to degradation. This compound, like other coelenterazine analogs, can undergo enzyme-independent oxidation, a phenomenon referred to as autoluminescence. This process is enhanced in the presence of reactive oxygen species such as superoxide (B77818) anion and peroxynitrite, which can be present in cellular and tissue environments. biotium.com

One of the primary factors affecting the stability of 2-Deoxycoelenterazine in biological media is its interaction with serum components. Studies have demonstrated that coelenterazine analogs, including 2-Deoxycoelenterazine, exhibit increased auto-oxidation signals in the presence of serum compared to phosphate (B84403) buffer or cell culture medium. researchgate.net This is largely attributed to the binding of the molecule to proteins such as albumin. researchgate.net The autoluminescence of 2-Deoxycoelenterazine has been shown to increase with higher concentrations of fetal bovine serum (FBS), indicating that the serum environment promotes its decomposition and subsequent light emission. nih.gov This inherent instability in serum is a critical consideration for in vivo imaging and assays involving blood or serum samples.

The presence of certain metal ions can also mediate the degradation of the imidazopyrazinone core of coelenterazine and its derivatives. For instance, copper (II) ions have been shown to potently inhibit the bioluminescence of marine luciferases by directly mediating the oxidation of the shared imidazopyrazinone structure of their substrates. nih.gov This metal-mediated transformation of the luciferin substrate represents a significant pathway for its inactivation in biological systems where trace metals may be present. nih.gov

The stability of coelenterazine analogs, including those structurally related to 2-Deoxycoelenterazine, has been evaluated in living cells, with their bioluminescence emission half-lives being a key parameter. For example, in living COS-7 cells, the half-life of bioluminescence for certain C-6 modified coelenterazine analogs with RLuc8.6-535 can range from approximately 12.6 to 24.2 minutes. nih.gov With a different luciferase, ALuc16, other analogs have shown prolonged half-lives of over 50 minutes. nih.gov While these specific values are for other analogs, they highlight that the stability within a cellular context is influenced by both the specific chemical structure of the analog and the luciferase partner.

To mitigate the inherent instability, various strategies have been explored. The synthesis of coelenterazine analogs with modifications at the C-2 and C-6 positions of the imidazopyrazinone backbone is a primary approach to enhance stability and alter bioluminescent properties. nih.gov Additionally, formulation strategies, such as storage at low temperatures (-30°C), in darkness, and under a nitrogen atmosphere, are recommended for preserving the integrity of these compounds. nih.gov

Interactive Data Table: Stability of Coelenterazine Analogs in Different Media

| Compound/Analog | Medium | Key Stability Finding | Reference |

| Coelenterazine-h (2-Deoxycoelenterazine) | Fetal Bovine Serum (FBS) | Autoluminescence increases with FBS concentration, indicating chemical instability. | nih.gov |

| Coelenterazine-h | Serum | Shows higher auto-oxidation signals in serum compared to buffer, mainly due to binding to albumin. | researchgate.net |

| Imidazopyrazinone Core (shared by 2-Deoxycoelenterazine) | Aqueous solution with Cu(II) | Undergoes copper-mediated oxidation, leading to degradation. | nih.gov |

| 6piOH-2H-CTZ (analog) | Living COS-7 cells with RLuc8.6-535 | Bioluminescence emission half-life of approximately 12.6 minutes. | nih.gov |

| 6piOH-CTZ (analog) | Living COS-7 cells with RLuc8.6-535 | Bioluminescence emission half-life of approximately 24.2 minutes. | nih.gov |

| 6piOH-CTZ (analog) | Living COS-7 cells with ALuc16 | Prolonged half-life, taking 50.7 minutes to drop to half-maximal intensity. | nih.gov |

| 6etOH-CTZ (analog) | Living COS-7 cells with ALuc16 | Prolonged half-life, taking 69.5 minutes to drop to half-maximal intensity. | nih.gov |

| General Coelenterazine Analogs | Dimethyl sulfoxide (B87167) (DMSO) | Generally unstable in DMSO. | nih.gov |

| General Coelenterazine Analogs | Storage | Stable when stored at -30°C in darkness and under a nitrogen atmosphere. | nih.gov |

Enzymatic Interactions and Substrate Specificity of 2 Deoxycoelenterazine

Interactions with Marine Luciferases

The interaction of 2-Deoxycoelenterazine with marine luciferases is a key area of research, leading to the development of advanced bioluminescent reporter systems. Its utility varies significantly across different enzyme families.

Renilla luciferase (RLuc), isolated from the sea pansy Renilla reniformis, is a 36 kDa enzyme that catalyzes the oxidative decarboxylation of coelenterazine (B1669285) to produce blue light, with an emission maximum around 480 nm. wikipedia.orgresearchgate.net While it primarily uses coelenterazine, its variants can also process 2-Deoxycoelenterazine.

Engineered variants, such as RLuc8, have been developed through mutagenesis to improve stability and brightness. nih.govtennessee.edu When RLuc8 interacts with 2-Deoxycoelenterazine (h-CTZ), it produces a distinct emission spectrum. biorxiv.org The bioluminescence generated by the RLuc8-D162A mutant with h-CTZ shows a specific spectral signature. biorxiv.org The interaction is governed by the specific architecture of the RLuc active site, which accommodates the luciferin (B1168401) and facilitates the chemical reaction leading to light emission. nih.gov The development of specific coelenterazine analogues aims to create pairs of substrates and luciferases that are highly selective, thereby reducing optical signal contamination in multiplex assays. nih.gov

The luciferase from the deep-sea shrimp Oplophorus gracilirostris has been extensively engineered to create one of the brightest known bioluminescent systems, NanoLuc (NLuc). acs.orgnih.gov The original enzyme consists of two subunits, a 19 kDa catalytic unit and a 35 kDa unit. nih.gov Modern systems use the small, stable, 19 kDa catalytic subunit, which has been optimized through multiple rounds of mutagenesis. nih.gov

While the wild-type Oplophorus luciferase uses coelenterazine, the engineered NanoLuc system was co-developed with a novel substrate analogue, furimazine, which is a derivative of 2-Deoxycoelenterazine. acs.org Furimazine provides a brighter and more sustained luminescence signal compared to coelenterazine, with a specific activity approximately 150-fold greater than that of firefly or Renilla luciferases in glow-type assays. acs.org The signal half-life in cell culture media is greater than two hours. acs.orgmsu.ru Other C6-deoxy coelenterazine analogues have also been shown to be efficient substrates for mutated versions of the 19 kDa catalytic protein, known as nanoKAZ. nih.gov The development of NanoLuc and its dedicated substrates represents a significant advancement, creating a highly sensitive and stable reporter system. acs.org

The efficiency with which 2-Deoxycoelenterazine and its analogues are used varies significantly among different marine luciferases. This differential specificity is the basis for developing orthogonal reporter-substrate pairs for multiplexed biological assays.

NanoLuc, when paired with its substrate furimazine, is about 2.5 million times brighter than the original Oplophorus 19 kDa protein with wild-type coelenterazine. msu.ru It is also approximately 150 times brighter than RLuc. acs.orgmsu.ru In contrast, some luciferases show dramatically biased bioluminescence with specific coelenterazine analogues. For example, analogues with ethynyl (B1212043) or styryl groups can be highly selective for certain luciferases, a property that can be exploited to eliminate optical crosstalk in multi-reporter assays. nih.gov

The spectral properties also differ. RLuc8, for instance, generates a bioluminescent peak at around 480 nm with native coelenterazine, but this can shift with different analogues. biorxiv.orgmdpi.com With certain C6-modified analogues, RLuc8 can produce a major peak at 403 nm. mdpi.com In contrast, NanoLuc with the same C6 analogues emits a single, bluish-green peak around 486 nm. mdpi.com This highlights the unique interplay between the luciferase's active site and the substrate's structure in determining both the efficiency and the color of the light produced.

| Luciferase System | Substrate | Relative Brightness | Emission Peak (approx.) | Signal Half-Life |

| RLuc8 | Coelenterazine | Baseline | 480 nm | Variable |

| RLuc8 | h-CTZ (2-Deoxycoelenterazine) | Varies by mutant | Not specified | Variable |

| RLuc8 | C6-analogues | Varies | 403 nm | Variable |

| NanoLuc (NLuc) | Furimazine | ~150x vs RLuc/FLuc | 460 nm | > 2 hours |

| nanoKAZ | C6h-f-coelenterazine | High Efficiency | Not specified | Glow-type |

Comparative Analysis of 2-Deoxycoelenterazine and Other Coelenterazine Analogs

The imidazopyrazinone core of coelenterazine lends itself to chemical modifications, resulting in a wide array of analogs with distinct bioluminescent properties. researchgate.netresearchgate.net 2-Deoxycoelenterazine, also known as coelenterazine-h (CLZN-h), is a derivative distinguished by the absence of a hydroxyl group at the C-2 position of the imidazopyrazinone backbone. mdpi.com This structural alteration significantly influences its interactions with luciferases and its performance as a bioluminescent substrate compared to native coelenterazine and other analogs.

2-Deoxycoelenterazine serves as a luminescent substrate for several marine luciferases, most notably Renilla luciferase (RLuc) and its variants like RLuc8. medchemexpress.comnih.gov The interaction with the enzyme's active site initiates an oxidative decarboxylation reaction, leading to the emission of light. msu.runih.gov The efficiency and kinetics of this interaction are highly dependent on the specific luciferase.

Research has shown that 2-Deoxycoelenterazine exhibits enhanced activity with certain luciferases compared to its native counterpart. In studies using cells stably expressing Renilla luciferase, the analog CLZN-h (2-Deoxycoelenterazine) demonstrated a 4- to 8-fold greater Rluc activity relative to native coelenterazine. nih.gov This suggests a more favorable or efficient catalytic conversion by the enzyme.

Beyond luciferases, 2-Deoxycoelenterazine also interacts with the photoprotein aequorin. It binds with the protein apoaequorin to form the functional aequorin complex, which is a calcium-sensing photoprotein. nih.govbiotium.com A notable characteristic of the 2-Deoxycoelenterazine-aequorin complex is its heightened sensitivity to calcium ions (Ca²⁺). medchemexpress.com The luminescence intensity of the coelenterazine h-aequorin complex is more than 10 times higher than that of the aequorin complex formed from native coelenterazine. biotium.com This property makes it a valuable tool for detecting minor fluctuations in intracellular Ca²⁺ concentrations. medchemexpress.com

The substrate specificities for luciferases utilizing coelenterazine analogs can vary significantly. While luciferases from Renilla, Oplophorus, and Gaussia all utilize coelenterazine, their efficiency with C2-modified analogs like 2-Deoxycoelenterazine differs, indicating distinct catalytic environments for the oxygenation process. elsevierpure.com For example, 2-Deoxycoelenterazine is an effective substrate for RLuc8, a mutant of Renilla luciferase. medchemexpress.com

Comparative Analysis with Other Coelenterazine Analogs

The performance of 2-Deoxycoelenterazine as a bioluminescent substrate is best understood in comparison with native coelenterazine and other key analogs. These analogs differ in substitutions at various positions on the imidazopyrazinone core, leading to a range of light outputs, emission wavelengths, and reaction kinetics. researchgate.net

Luminescence Intensity and Quantum Yield: Compared to native coelenterazine, several analogs, including 2-Deoxycoelenterazine (CLZN-h), exhibit significantly higher light output with Renilla luciferase. Analogs such as coelenterazine-f and coelenterazine-e also show 4- to 8-fold greater activity. nih.gov This increased intensity is a critical factor for applications requiring high sensitivity. The table below summarizes the relative luminescence of various analogs with Renilla luciferase.

Table 1: Luminescent Properties of Coelenterazine Analogs with Renilla Luciferase

| Analog | Relative Quantum Yield (%) | Max Emission Wavelength (nm) |

|---|---|---|

| Native Coelenterazine | 100 | 480 |

| 2-Deoxycoelenterazine (h) | 140 | 485 |

| Coelenterazine-e | 260 | 478 |

| Coelenterazine-f | 180 | 485 |

| Coelenterazine-cp | 20 | 463 |

| Coelenterazine-i | 10 | 495 |

| Coelenterazine-n | 30 | 485 |

Data sourced from Biotium, Inc. and may vary based on experimental conditions. biotium.com

Reaction Kinetics: The kinetics of the light-emitting reaction are crucial for different experimental setups. Some applications require a brief, intense flash of light, while others benefit from a prolonged, stable "glow-type" signal. The chemical structure of the analog influences the rate of oxidation by the luciferase. For instance, modifications can be made to create derivatives with slower oxidation kinetics, resulting in a longer-lasting light signal, which is particularly useful for BRET (Bioluminescence Resonance Energy Transfer) assays. nih.gov While native coelenterazine with Renilla luciferase produces a flash reaction, analogs have been developed to sustain the light emission.

Emission Spectra: While modifications to the coelenterazine structure can dramatically affect light intensity, the effect on the emission wavelength is often less pronounced for many analogs when used with the same luciferase. For example, the emission peaks for 2-Deoxycoelenterazine (485 nm) and native coelenterazine (480 nm) with Renilla luciferase are very similar. biotium.com However, some analogs are specifically designed to shift the emission spectrum. Coelenterazine 400a (DeepBlue C™), for example, generates an emission peak around 400 nm, which is advantageous in BRET studies to minimize spectral overlap with green fluorescent protein (GFP) acceptors. biotium.com Studies with novel "C-series" analogs have shown that significant spectral shifts can be achieved, with different luciferases producing unique spectral signatures with the same analog. mdpi.com

Substrate Specificity Across Different Luciferases: The choice of coelenterazine analog is highly dependent on the specific luciferase being used. An analog that is a superior substrate for one luciferase may be poor for another. A comparative study of luciferases from Renilla (RLase), Oplophorus (OLase), and Gaussia (GLase) revealed significant differences in their specificities for C2-modified coelenterazines. elsevierpure.com While 2-Deoxycoelenterazine works well with RLuc, other luciferases like NanoLuc (an engineered luciferase from Oplophorus) show high efficiency with different analogs, such as furimazine. nih.govmdpi.com This enzyme-substrate specificity allows for the development of multiplexed assays, where two different luciferases can be monitored independently in the same system by using specific substrates. nih.gov

Table 2: Comparative Luciferase Activity of Coelenterazine Analogs

| Analog | Luciferase | Relative Activity vs. Native Coelenterazine | Reference |

|---|---|---|---|

| 2-Deoxycoelenterazine (CLZN-h) | Renilla luciferase (in cells) | 4-8x higher | nih.gov |

| Coelenterazine-f | Renilla luciferase (in cells) | 4-8x higher | nih.gov |

| Coelenterazine-e | Renilla luciferase (in cells) | 4-8x higher | nih.gov |

| 2-Deoxycoelenterazine (h) | Aequorin | >10x higher intensity | biotium.com |

| Coelenterazine-fcp | Aequorin | 135x higher intensity | biotium.com |

Applications of 2 Deoxycoelenterazine in Advanced Research Methodologies

Bioluminescence Reporter Systems for Gene Expression and Cellular Processes

Bioluminescence reporter systems are fundamental tools for studying gene expression and other cellular events. promega.com These systems typically involve the cloning of a reporter gene, such as luciferase, with a DNA sequence of interest into an expression vector. promega.com This vector is then introduced into cells, and the activity of the reporter protein is measured to infer the activity of the gene of interest. promega.com 2-Deoxycoelenterazine serves as a substrate for specific luciferases in these assays, enabling the quantification of reporter gene expression.

Luciferase assays are a common method to determine if a protein can activate or repress the expression of a target gene. assaygenie.com The fundamental principle involves the luciferase enzyme catalyzing the oxidation of a luciferin (B1168401) substrate, which results in the emission of light. youtube.com This emitted light can be quantified to measure the level of luciferase expression, which in turn reflects the activity of the promoter or gene of interest. youtube.comyoutube.com

The process typically involves the following steps:

Construct Preparation: A plasmid is engineered where the promoter sequence of interest is placed upstream of a luciferase reporter gene. youtube.com

Transfection: These expression vectors are then introduced into cells. youtube.com

Incubation and Lysis: After a suitable incubation period to allow for protein expression, the cells are lysed to release the cellular contents, including the expressed luciferase. assaygenie.comyoutube.com

Substrate Addition and Detection: The luciferase substrate, such as 2-Deoxycoelenterazine, is added to the cell lysate. assaygenie.comyoutube.com The resulting bioluminescence is measured using a luminometer, which detects the photon emission. youtube.com

Dual-luciferase reporter assays are often employed to increase the accuracy of the results. promega.com In this system, a second reporter, typically Renilla luciferase, is co-transfected with the experimental reporter (e.g., firefly luciferase). promega.comnih.gov The Renilla luciferase is usually driven by a constitutive promoter, providing a baseline for normalization to account for variations in cell number and transfection efficiency. promega.compromega.com The results are then expressed as a ratio of the experimental luciferase activity to the control luciferase activity. nih.gov

Table 1: General Steps in a Luciferase Reporter Assay

| Step | Description |

| 1. Plasmid Construction | The gene of interest or promoter is cloned upstream of a luciferase reporter gene in an expression vector. |

| 2. Transfection | The engineered plasmid is introduced into cultured cells. |

| 3. Cell Incubation | Cells are incubated for a period (e.g., 24-48 hours) to allow for the expression of the luciferase gene. |

| 4. Cell Lysis | The cell membrane is disrupted to release the intracellular contents, including the luciferase enzyme. |

| 5. Substrate Addition | A buffer containing the appropriate luciferin substrate (e.g., 2-Deoxycoelenterazine) is added to the cell lysate. |

| 6. Luminescence Measurement | The light produced by the enzymatic reaction is quantified using a luminometer. |

Genetically encoded indicators (GEIs) are powerful tools for visualizing and quantifying dynamic cellular processes in living organisms. sfn.orgnih.gov These protein-based sensors are designed to report specific biological events, such as changes in ion concentration or neurotransmitter release, through alterations in their fluorescent or bioluminescent properties. sfn.orgnih.gov

The development of GEIs has been a significant advancement in neuroscience, enabling the recording of activity from specific neuronal populations. sfn.org These indicators can be expressed in specific cell types, allowing for targeted monitoring of neural activity. sfn.orgnih.gov For example, genetically encoded calcium indicators (GECIs) report fluctuations in intracellular calcium levels, which are often linked to neuronal firing. nih.gov Similarly, genetically encoded voltage indicators (GEVIs) can directly visualize changes in membrane potential. nih.gov

While many GEIs are based on fluorescence resonance energy transfer (FRET), bioluminescence-based indicators offer distinct advantages, such as a higher signal-to-noise ratio due to the absence of autofluorescence. nih.gov 2-Deoxycoelenterazine and its analogs can serve as the luciferin for bioluminescent GEIs, where the luciferase is coupled to a sensing protein domain. mdpi.com Upon binding of the target analyte, a conformational change in the sensing domain can modulate the luciferase's activity or its interaction with an energy acceptor, leading to a change in the bioluminescent signal. mdpi.com

Table 2: Examples of Genetically Encoded Indicators

| Indicator Type | Analyte/Process Monitored | Principle of Operation |

| GECIs (Genetically Encoded Calcium Indicators) | Intracellular Calcium (Ca²⁺) | Calcium binding leads to a conformational change that modulates the fluorescence or bioluminescence output. nih.gov |

| GEVIs (Genetically Encoded Voltage Indicators) | Membrane Potential | Changes in membrane voltage cause a conformational change in a voltage-sensing domain, affecting the reporter's brightness. nih.gov |

| GETIs (Genetically Encoded Transmitter Indicators) | Neurotransmitters (e.g., Glutamate, Acetylcholine) | Binding of the neurotransmitter to a specific receptor domain alters the reporter's optical properties. nih.govbiorxiv.org |

| GEPIs (Genetically Encoded pH Indicators) | pH | Changes in pH affect the protonation state of the chromophore, leading to a change in fluorescence. nih.gov |

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying molecular interactions in real-time within living cells. nih.govnih.govyoutube.com This technology is particularly valuable for investigating protein-protein interactions (PPIs) and has been widely applied in various fields, including G protein-coupled receptor (GPCR) research. benchsci.commdpi.comberthold.com

BRET is a distance-dependent phenomenon based on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. nih.govbenchsci.comnih.gov This energy transfer only occurs when the donor and acceptor are in very close proximity, typically less than 10 nanometers apart. nih.govnih.govbenchsci.com

In a typical BRET experiment, the proteins of interest are genetically fused to a donor luciferase and an acceptor fluorescent protein, respectively. berthold.comyoutube.com When these fusion proteins interact, they bring the donor and acceptor into close proximity, allowing for energy transfer to occur. mdpi.comyoutube.com The luciferase, upon oxidation of its substrate (like 2-Deoxycoelenterazine), emits light that excites the acceptor, which in turn emits light at a different, longer wavelength. youtube.combenchsci.com The ratio of the acceptor's emission to the donor's emission is measured as the BRET signal. youtube.com

One of the key advantages of BRET over Förster Resonance Energy Transfer (FRET) is the absence of an external excitation light source for the donor, which significantly reduces background noise from autofluorescence and light scattering. nih.govbenchsci.comberthold.com

The BRET² system specifically utilizes 2-Deoxycoelenterazine (also referred to as DeepBlueC™ or coelenterazine-400a) as the substrate for Renilla luciferase (Rluc). nih.gov This system offers improved spectral separation between the donor emission (around 395 nm) and the acceptor emission (e.g., GFP², around 510 nm) compared to the original BRET¹ system. benchsci.comnih.gov This better spectral resolution results in a higher signal-to-noise ratio, making BRET² particularly suitable for screening assays. benchsci.comnih.gov However, a limitation of the BRET² system is the rapid decay of the light signal due to the fast oxidation kinetics of 2-Deoxycoelenterazine. nih.gov

Table 3: Comparison of BRET Configurations

| Feature | BRET¹ | BRET² |

| Luciferase Donor | Renilla luciferase (Rluc) | Renilla luciferase (Rluc) |

| Substrate | Coelenterazine (B1669285) | 2-Deoxycoelenterazine (coelenterazine-400a) nih.gov |

| Donor Emission Peak | ~480 nm | ~395 nm benchsci.comnih.gov |

| Acceptor Example | Yellow Fluorescent Protein (YFP) | Green Fluorescent Protein 2 (GFP²) nih.gov |

| Acceptor Emission Peak | ~530 nm | ~510 nm nih.gov |

| Spectral Separation | Poorer | Better benchsci.comnih.gov |

| Signal Kinetics | More sustained | Rapid decay nih.gov |

BRET assays are widely used to study dynamic molecular events such as protein-protein interactions (PPIs) both in vitro and in vivo. nih.gov The ratiometric and sensitive nature of BRET makes it a popular choice for high-throughput screening of pharmacological compounds. nih.gov

A primary application of BRET is to investigate the interaction between two proteins. youtube.com By fusing one protein to the donor luciferase and the other to the acceptor fluorophore, researchers can monitor their association and dissociation in living cells in real-time. nih.govyoutube.com This has been instrumental in understanding the function of various protein complexes, including those involved in signaling pathways and circadian rhythms. nih.gov

BRET can also be adapted to study protein-ligand interactions. youtube.com For instance, by tagging a receptor with a luciferase and using a fluorescently labeled ligand, the binding of the ligand to the receptor can be monitored by the generation of a BRET signal. youtube.com This approach avoids the need for radioactive labels and allows for the characterization of ligand binding kinetics in a more physiologically relevant context. youtube.com

A significant advancement in BRET technology is the development of multiplexed systems that allow for the simultaneous monitoring of multiple cellular events. nih.govnih.gov This is achieved by using different BRET pairs with distinct spectral properties within the same cell. nih.govnih.gov

By carefully selecting luciferases, substrates, and fluorescent proteins with minimal spectral overlap, researchers can create multiple BRET configurations that can be independently detected. nih.govnih.gov For example, using coelenterazine-400a (a form of 2-Deoxycoelenterazine) as a single substrate for a modified Renilla luciferase, it's possible to generate two distinct BRET signals by pairing it with two different fluorescent proteins, such as an enhanced blue fluorescent protein (EBFP2) and mAmetrine. nih.govnih.gov

These multiplexed BRET assays enable the simultaneous analysis of two or more independent or dependent cellular processes. nih.govnih.gov For instance, one BRET pair could monitor the interaction between a GPCR and a G-protein subunit, while a second BRET pair in the same cell simultaneously measures the production of a second messenger like cAMP. nih.govnih.gov This capability provides a more comprehensive understanding of complex signaling networks and is particularly advantageous for high-throughput screening applications. nih.gov

In Vivo Bioluminescence Imaging in Non-Human Animal Models

Bioluminescence imaging (BLI) has revolutionized the study of biological processes within living organisms, providing a non-invasive window into dynamic cellular and molecular events. nih.govnih.gov The use of luciferase reporters, enzymes that produce light through the oxidation of a luciferin substrate, allows for the sensitive detection of gene expression, cell trafficking, and disease progression in real-time. nih.govnih.gov

Spatio-Temporal Monitoring of Molecular and Cellular Events

The ability to track cellular and molecular events as they unfold in a living system is crucial for understanding complex biological phenomena. Bioluminescence imaging offers a powerful method for such spatio-temporal monitoring. By genetically engineering cells to express a luciferase, such as Renilla luciferase (RLuc), researchers can visualize the location, migration, and proliferation of these cells within a non-human animal model upon administration of a suitable substrate like 2-Deoxycoelenterazine. This technique has been instrumental in fields like immunology, for tracking immune cell infiltration, and in developmental biology, for monitoring cell fate. nih.gov The signal generated from the luciferase-luciferin reaction can be captured over time, providing a dynamic map of cellular behavior within the context of the whole organism.

Applications in Preclinical Disease Models (e.g., Tumorigenesis)

In preclinical oncology research, BLI is a cornerstone for evaluating cancer progression and the efficacy of novel therapeutics. nih.govmdpi.com Tumor cells engineered to express a luciferase reporter are introduced into animal models, creating xenografts or orthotopic tumors. nih.gov The intensity of the bioluminescent signal, generated by the interaction of the luciferase with a substrate like 2-Deoxycoelenterazine, correlates with the tumor size and metabolic activity. nih.gov This allows for the longitudinal and quantitative assessment of tumor growth or regression in response to treatment, without the need for invasive procedures or premature termination of the experiment. nih.gov For instance, a decrease in bioluminescence can indicate a positive therapeutic response, while an increase or spread of the signal can signify tumor proliferation or metastasis. nih.gov

| Preclinical Model Application | Description | Reporter System | Key Findings |

| Tumor Growth Monitoring | Tracking the increase in tumor volume over time. | Luciferase-expressing cancer cells | Correlation between bioluminescent signal intensity and tumor burden. nih.gov |

| Metastasis Detection | Identifying the spread of cancer cells to distant organs. | Luciferase-expressing cancer cells | Visualization of metastatic foci in organs like the liver and lungs. |

| Therapeutic Efficacy Assessment | Evaluating the effectiveness of anti-cancer drugs. | Luciferase-expressing cancer cells | Reduction in bioluminescent signal indicates successful treatment. |

High-Throughput Screening and Biochemical Assays

The high sensitivity and robust signal of luciferase-based assays make them highly suitable for high-throughput screening (HTS), a process that allows for the rapid testing of large numbers of chemical compounds. nih.govnih.gov These assays are instrumental in drug discovery and fundamental biological research.

Screening of Small Molecules and Enzyme Inhibitors

Luciferase reporter gene assays are a widely used platform for identifying small molecules that can modulate gene expression or enzyme activity. nih.govbiorxiv.org In a typical setup, a luciferase gene is placed under the control of a specific promoter of interest. When cells containing this construct are exposed to a library of small molecules, any resulting change in luciferase expression, detected by the addition of a substrate like 2-Deoxycoelenterazine, indicates a potential hit. nih.gov Similarly, enzyme inhibition assays can be designed where luciferase activity is coupled to the activity of a target enzyme. nih.gov A decrease in the luminescent signal would suggest that the tested compound is an inhibitor of the target enzyme. nih.gov These HTS assays can be automated and miniaturized to screen thousands of compounds efficiently. nih.govbiorxiv.org

| Screening Application | Assay Principle | Reporter System | Outcome |

| Gene Expression Modulators | A luciferase gene is linked to a promoter of interest. Changes in light output reflect changes in gene transcription. nih.gov | Renilla or Firefly Luciferase | Identification of compounds that activate or inhibit gene expression. |

| Enzyme Inhibitor Screening | The activity of a target enzyme is coupled to the light-producing reaction of a luciferase. nih.gov | Renilla or Firefly Luciferase | Identification of compounds that inhibit the target enzyme's activity. |

Assays for Calcium Ion Concentration Monitoring

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes. The photoprotein aequorin, which emits light in the presence of Ca²⁺, can be used in conjunction with its cofactor, coelenterazine or its analogs like 2-Deoxycoelenterazine, to monitor changes in intracellular calcium concentrations. nih.govnih.govmdpi.com When aequorin, expressed within cells, binds to Ca²⁺, it oxidizes the coelenterazine, resulting in a flash of blue light. The intensity of this light is proportional to the Ca²⁺ concentration. Assays utilizing 2-Deoxycoelenterazine with aequorin are particularly valuable due to their high sensitivity, allowing for the detection of subtle fluctuations in calcium levels that are critical in signaling pathways. nih.govnih.gov

| Calcium Assay Component | Function |

| Apoaequorin | A photoprotein that, when bound to its cofactor, is sensitive to calcium ions. nih.gov |

| 2-Deoxycoelenterazine | The cofactor that is oxidized by the apoaequorin-Ca²⁺ complex to produce light. nih.gov |

| Bioluminescence | The emitted light, the intensity of which is a measure of the intracellular calcium concentration. nih.gov |

Biosensor Development Leveraging 2-Deoxycoelenterazine Reactivity

The specific reactivity of 2-Deoxycoelenterazine with certain luciferases, like Renilla luciferase, has been harnessed to develop sophisticated biosensors. These biosensors are often based on Bioluminescence Resonance Energy Transfer (BRET), a technique that measures the interaction between two molecules. nih.gov In a common BRET biosensor design, a Renilla luciferase variant (the BRET donor) is fused to one protein of interest, and a fluorescent protein (the BRET acceptor) is fused to another. When the two proteins interact, the energy from the luciferase-catalyzed oxidation of 2-Deoxycoelenterazine is transferred to the fluorescent protein, causing it to emit light at its characteristic wavelength. This change in the light emission spectrum serves as a sensitive readout for the molecular interaction. Such biosensors have been developed to study protein-protein interactions, conformational changes in proteins, and the presence of specific analytes. nih.gov

Engineering of Bioluminescent Systems Utilizing 2 Deoxycoelenterazine

Directed Evolution and Computational Design of Luciferases

The performance of a bioluminescent system is intrinsically linked to the interaction between the luciferase enzyme and its luciferin (B1168401) substrate. Both directed evolution and computational design have been pivotal in creating luciferases with enhanced properties when paired with 2-Deoxycoelenterazine.

Optimization of Luciferase-2-Deoxycoelenterazine Pairing

The optimization of the luciferase-2-Deoxycoelenterazine pair is a key area of research aimed at improving the sensitivity and utility of bioluminescence imaging (BLI). nih.gov The selection of the substrate can dramatically influence the detection sensitivity of luciferases. nih.gov

A significant breakthrough in this area has been the de novo design of luciferases using deep learning. uw.edurepec.orgresearchgate.net Researchers have employed a "family-wide hallucination" approach to generate a vast number of idealized protein structures with diverse pocket shapes. uw.eduresearchgate.net These scaffolds are then used to design artificial luciferases that can selectively catalyze the chemiluminescence of synthetic luciferins like 2-Deoxycoelenterazine. uw.eduresearchgate.net This computational approach allows for the creation of active sites with high shape complementarity to the substrate, leading to highly selective and efficient luciferases. uw.eduresearchgate.net For instance, de novo designed luciferases for 2-Deoxycoelenterazine were created by generating a set of NTF2 superfamily scaffolds with matching pocket shapes and high model confidence. nih.gov

Directed molecular evolution has also been employed to generate luciferase variants with improved characteristics. nih.gov By creating libraries of luciferase mutants and screening them for desired properties such as enhanced light output and stability, researchers can identify variants that are better suited for specific applications. nih.govresearchgate.net

The following table summarizes key findings in the optimization of luciferase-2-Deoxycoelenterazine pairing:

Table 1: Optimization of Luciferase-Substrate Pairs| Luciferase | Substrate | Key Finding |

|---|---|---|

| De novo designed luciferases | 2-Deoxycoelenterazine (h-CTZ) | Deep learning-based design created luciferases with high selectivity for h-CTZ. uw.eduresearchgate.netnih.gov |

| Gaussia Luciferase (GLuc) variants | Coelenterazine (B1669285) | Directed evolution produced GLuc variants with enhanced light output stability. nih.gov |

| RLuc | ViviRen (a coelenterazine derivative) | This pair showed significantly higher detection sensitivity compared to the RLuc-native coelenterazine combination. nih.gov |

Enhancing Luminescence Intensity and Signal Stability

A primary goal in engineering bioluminescent systems is to maximize the intensity and duration of the light signal. Efforts to enhance luminescence have focused on both developing brighter luciferases and improving their stability. nih.gov

Computational design has yielded small, thermostable luciferases with catalytic efficiencies comparable to native enzymes but with much higher substrate specificity. uw.eduresearchgate.net For example, a de novo designed luciferase was found to be a small (13.9 kDa) and highly stable enzyme with a melting temperature exceeding 95 °C. uw.eduresearchgate.net

Directed evolution of Gaussia luciferase has also led to variants with enhanced light output stability, which is crucial for high-throughput applications that require a "glow-type" reaction rather than a "flash-type" one. nih.gov

Chemical Engineering of 2-Deoxycoelenterazine Substrates for Enhanced Performance

Modifying the chemical structure of coelenterazine analogs, including 2-Deoxycoelenterazine, is a powerful strategy to fine-tune the properties of the resulting bioluminescent system.

Strategies for Tunable Emission Wavelengths (e.g., Red-Shifted Light)

For in vivo imaging, red-shifted light is highly desirable because it is less absorbed by tissues, allowing for deeper imaging. basicmedicalkey.com Researchers have successfully synthesized novel coelenterazine analogs that produce red-shifted bioluminescence with luciferases like NanoLuc. rsc.orgresearchgate.net A key strategy involves the direct attachment of an aryl group to the C8 position of the imidazopyrazinone core of furimazine, a coelenterazine analog. rsc.orgresearchgate.net Combining this with modifications at the C6 aryl moiety can lead to even greater red-shifts, with some analogs achieving a maximum emission near 600 nm with NanoLuc. rsc.orgresearchgate.net

These red-shifted luciferin-luciferase pairs have been shown to provide superior sensitivity in both in vitro and in vivo imaging compared to commonly used reporters. nih.govnih.gov This has led to the development of advanced reporters like Antares2, a BRET-based system that offers improved signal from deep tissues. nih.govnih.gov

Modulation of Kinetic Profiles and Response Times

The kinetic profile of the bioluminescent reaction, whether it's a bright "flash" or a stable "glow," can be modulated through chemical engineering of the substrate. For instance, directed evolution has been used to identify Gaussia luciferase variants that catalyze a glow-type reaction, making them more suitable for high-throughput screening applications. nih.gov The interaction between the specific luciferase variant and the coelenterazine analog determines the kinetics of light emission. While detailed studies on modulating the kinetic profiles specifically with 2-Deoxycoelenterazine are emerging, the principles established with other coelenterazine analogs are applicable.

Development of Novel Bioluminescent Probes and Tools

The unique properties of the 2-Deoxycoelenterazine and engineered luciferase systems have enabled the development of a new generation of bioluminescent probes and tools for a wide range of biological applications.

Novel coelenterazine-type bioluminescent probes have been designed to detect specific biological molecules and activities. For example, probes have been developed to detect nitroreductase, an enzyme often found in hypoxic tumors. rsc.org These probes are designed so that the nitroreductase catalyzes a reaction that releases a coelenterazine analog, which then produces light in the presence of a luciferase. rsc.org Similarly, probes for detecting thiophenols have been created using a coelenterazine analog as the luminophore. rsc.org

Bioluminescent probes are also being used to visualize cellular species and processes. nih.gov For instance, BRET-based sensors can detect changes in intracellular calcium concentrations. nih.govmdpi.com These sensors often consist of a luciferase fused to a fluorescent protein, where a conformational change upon analyte binding brings the two closer, resulting in energy transfer and a change in the emitted light. nih.govmdpi.com

The development of luciferase-specific coelenterazine analogs has also enabled the creation of multiplex assay systems. nih.gov By designing analogs that selectively illuminate a specific luciferase, it is possible to monitor two distinct biological events simultaneously without signal crosstalk. nih.gov

The following table highlights some of the novel bioluminescent probes developed using coelenterazine analogs:

Table 2: Novel Bioluminescent Probes| Probe Type | Target | Mechanism |

|---|---|---|

| Nitroreductase Probe | Nitroreductase (NTR) | NTR-catalyzed reduction releases a coelenterazine analog, leading to bioluminescence with luciferase. rsc.org |

| Thiophenol Sensor | Thiophenols | A coelenterazine analog acts as the luminophore in a dual bioluminescent and chemiluminescent sensor. rsc.org |

| Calcium Sensor (e.g., CalfluxVTN) | Calcium ions (Ca2+) | BRET-based sensor where Ca2+ binding induces a conformational change, leading to energy transfer from luciferase to a fluorescent protein. nih.govmdpi.com |

Probes with Tuned Specificity and Activatable Functionalities

The engineering of bioluminescent systems has increasingly focused on creating probes with high specificity and activatable mechanisms, allowing for the precise detection of biological molecules and activities. A key strategy in this endeavor is the development of "caged" luciferins. nih.govrsc.org This approach involves chemically modifying the luciferin, such as a 2-Deoxycoelenterazine (CLZN-h) derivative, with a protecting group ("cage"). nih.gov This cage renders the molecule bioluminogenically inactive. The cage is designed to be removed by a specific biological trigger, such as an enzyme or a reactive oxygen species (ROS), which restores the luciferin's structure and its ability to produce light with a luciferase. nih.govnih.gov This "turn-on" mechanism ensures that a signal is produced only in the presence of the target analyte, significantly enhancing the signal-to-noise ratio. nih.gov

Researchers have successfully applied this caging strategy to develop probes for a variety of specific biomarkers. For instance, by masking a near-infrared luciferin with a specific chemical group, a probe was created that is responsive to nitroreductase, an enzyme found in certain cancer cells. nih.gov Another example is the development of a biothiol-activatable bioluminescent probe based on a coelenterazine derivative. nih.gov This probe, named AMCM, was designed to detect crucial biothiols like cysteine, glutathione, and homocysteine, which are indicators for many diseases. nih.gov The probe demonstrated high selectivity and a low detection limit for cysteine, enabling the real-time monitoring of biothiol levels in living cells. nih.gov

Beyond caging the substrate, specificity can be tuned by engineering the luciferase enzyme itself. nih.govnih.gov Synthetic coelenterazine analogues, including derivatives of CLZN-h, have been shown to exhibit dramatic differences in light emission when paired with specific, engineered luciferases. nih.gov For example, analogues with ethynyl (B1212043) or styryl groups at the C-6 position of the imidazopyrazinone core show high selectivity for certain luciferases (like ALucs) over others (like RLuc8). nih.gov This substrate-enzyme specificity allows for the development of multiplexed assays where two distinct biological activities can be measured simultaneously in the same sample without optical signal crosstalk. nih.gov This is achieved by using two different luciferase-based probes that are activated by two different ligands, with each luciferase only acting on its specific coelenterazine analogue. nih.gov This dual-switch system, relying on both ligand binding and substrate specificity, prevents spectral overlap and enables highly specific, parallel detection. nih.gov

| Feature | Description | Research Finding |

| Probe Type | Activatable ("Caged") Probe | A biothiol-activatable coelenterazine derivative (AMCM) was developed for detecting cysteine, glutathione, and homocysteine. It showed a limit of detection of 0.11 μM for cysteine. nih.gov |

| Specificity Mechanism | Luciferase-Substrate Selectivity | Coelenterazine analogues with ethynyl or styryl groups at the C-6 position show high selectivity for specific engineered luciferases, enabling optical contamination-free multiplexed assays. nih.gov |

| Activation Trigger | Enzyme Activity | A near-infrared luciferin was caged with a p-nitro variant group, creating a probe that is activated by nitroreductase (NTR) activity, allowing for signal enhancement at tumor sites in mouse models. nih.gov |

Integration into Multi-Modal Imaging Platforms

To overcome the limitations of single imaging techniques and gain a more comprehensive understanding of complex biological processes, 2-Deoxycoelenterazine-based bioluminescent systems are often integrated into multi-modal imaging platforms. nih.gov Bioluminescence imaging (BLI) offers exceptional sensitivity and high signal-to-noise ratios because it does not require an external excitation light source, thus avoiding issues of autofluorescence. nih.govmdpi.com However, its spatial resolution can be limited. By combining BLI with other modalities like fluorescence, positron emission tomography (PET), or magnetic resonance imaging (MRI), researchers can leverage the strengths of each technique. nih.gov

A prominent example of this integration is Bioluminescence Resonance Energy Transfer (BRET). mdpi.comnih.gov BRET is a powerful tool for studying protein-protein interactions and cellular signaling. biotium.com In a typical BRET system, a luciferase (the energy donor, e.g., Renilla luciferase or its variants like RLuc8) is fused to one protein of interest, and a fluorescent protein (the energy acceptor, e.g., Green Fluorescent Protein - GFP) is fused to another. nih.gov When a substrate like 2-Deoxycoelenterazine is added, the luciferase emits light. nih.govmedchemexpress.com If the two proteins are in close proximity (typically within 10 nm), the energy from the bioluminescent reaction is non-radiatively transferred to the fluorescent protein, causing it to emit light at its own characteristic wavelength. nih.govresearchgate.net This spectral shift is a clear indicator of the interaction. The use of CLZN-h derivatives and engineered luciferases in BRET systems allows for the creation of biosensors for various analytes, such as Ca²⁺ ions. mdpi.com

Furthermore, bioluminescent probes using coelenterazine derivatives have been specifically designed for multi-modal in vivo imaging. For instance, the biothiol-detecting probe AMCM was used in a BRET system with the near-infrared fluorescent protein iRFP713. nih.gov This pairing generates tissue-permeable near-infrared light, enabling deeper tissue imaging in living mice than is possible with conventional blue or green bioluminescence. nih.govnih.gov This strategy combines the specificity of the activatable probe with the enhanced tissue penetration of near-infrared light, showcasing a sophisticated multi-modal approach for in vivo molecular imaging. nih.gov

| Platform | Components | Principle | Application |

| BRET | Donor: Luciferase (e.g., RLuc8) + Substrate (e.g., CLZN-h)Acceptor: Fluorescent Protein (e.g., GFP, Venus, iRFP713) | Non-radiative energy transfer from the donor to the acceptor when in close proximity, resulting in light emission from the acceptor. nih.govresearchgate.net | Studying protein-protein interactions; creating biosensors for ions like Ca²⁺; in vivo imaging with NIR acceptors for deep tissue penetration. nih.govmdpi.com |

| Bioluminescence-Optogenetics | Light Source: Luciferase + Coelenterazine derivativeActivator: Light-sensitive protein (e.g., Channelrhodopsin-2) | Bioluminescence produced by the luciferase-substrate reaction serves as an internal light source to activate a photosensitive protein, triggering a downstream biological event. mdpi.com | Remote control of cellular activities and signaling pathways without external light sources. mdpi.comresearchgate.net |

| Hybrid Imaging | BLI + Other Modalities (e.g., PET, MRI) | Combines the high sensitivity of BLI with the high spatial resolution of anatomical imaging techniques like MRI or the quantitative nature of PET. nih.gov | Provides both functional (bioluminescent signal) and anatomical (structural image) information for a more complete picture of biological processes in vivo. nih.gov |

Evolutionary and Biosynthetic Perspectives of Coelenterazine and Analogs

Evolutionary Convergence and Divergence in Coelenterazine (B1669285) Bioluminescence Systems

The story of 2-Deoxycoelenterazine is intrinsically linked to the widespread and evolutionarily significant coelenterazine-dependent bioluminescence. This system is a prime example of both convergent and divergent evolution, showcasing how different organisms have independently adopted and adapted a common biochemical theme for light production.

Phylogenetic Distribution and Independent Origins

Coelenterazine-utilizing bioluminescence is remarkably widespread, having been identified in at least nine different phyla, including Cnidaria (e.g., jellyfish, sea pansies), Ctenophora (comb jellies), Crustacea (e.g., copepods, shrimp), and Mollusca (e.g., squid). researchgate.netnih.govresearchgate.net The broad but patchy distribution of this trait across such diverse and distantly related lineages strongly suggests that the ability to use coelenterazine for light emission has evolved independently on multiple occasions. nih.govroyalsocietypublishing.org This repeated evolution underscores the significant adaptive advantages conferred by bioluminescence in the marine environment, from defense and predation to communication.

While the parent compound, coelenterazine, is found across this wide phylogenetic spectrum, the specific natural distribution of 2-Deoxycoelenterazine is less clear. It is primarily recognized as a synthetic analog, though the possibility of its natural occurrence in some organisms cannot be entirely ruled out, pending more extensive biochemical surveys of marine life.

Homologous Luciferases and Convergent Evolution Across Phyla

A striking feature of coelenterazine-based bioluminescence is the diversity of the enzymes, known as luciferases, that catalyze the light-emitting reaction. Despite using the same substrate, the luciferases from different phyla often show no significant amino acid sequence similarity and have different protein folds. researchgate.netnih.gov For instance, the luciferase from the sea pansy Renilla reniformis (RLuc), which is known to efficiently utilize 2-Deoxycoelenterazine, is structurally distinct from the photoproteins like aequorin found in some jellyfish. tennessee.edunih.gov

This molecular dissimilarity points to a classic case of convergent evolution, where different ancestral proteins have independently evolved the ability to bind coelenterazine and catalyze its oxidation to produce light. nih.gov The evolution of these luciferases from different protein families, such as the α/β hydrolase fold family in the case of Renilla luciferase, highlights the remarkable adaptability of protein structures to acquire novel functions. tennessee.edunih.govresearchgate.net The fact that an analog like 2-Deoxycoelenterazine can effectively serve as a substrate for some of these convergently evolved enzymes further underscores the flexibility of their active sites. medchemexpress.com

Biosynthetic Pathways of Coelenterazine and its Precursors

The origin of coelenterazine in the marine ecosystem is a complex interplay of de novo biosynthesis by some organisms and dietary acquisition by others. Understanding these pathways provides a crucial backdrop for contextualizing the existence and potential origins of analogs like 2-Deoxycoelenterazine.

Evidence for De Novo Biosynthesis in Marine Organisms (e.g., Ctenophores)

For a long time, the ultimate source of coelenterazine in the marine food web was a significant mystery. However, recent research has provided compelling evidence for its de novo biosynthesis in certain groups of marine organisms. Studies on deep-sea copepods, such as Metridia pacifica, have shown that they can synthesize coelenterazine from the amino acids L-tyrosine and L-phenylalanine. osti.govresearchgate.netnih.gov

Furthermore, compelling evidence points to ctenophores (comb jellies) as major producers of coelenterazine. researchgate.netnih.govresearchgate.net Experiments with cultured ctenophores fed a coelenterazine-free diet demonstrated their ability to produce this luciferin (B1168401), suggesting they possess the complete biosynthetic machinery. nih.govresearchgate.netscienceopen.com The proposed biosynthetic route is thought to involve the cyclization of a tripeptide composed of phenylalanine and two tyrosine residues (Phe-Tyr-Tyr). wikipedia.orgplos.org While this pathway has been established for coelenterazine, it is plausible that variations in this synthetic route, perhaps involving different precursor amino acids or modifying enzymes, could potentially lead to the natural production of analogs like 2-Deoxycoelenterazine. However, direct evidence for a distinct biosynthetic pathway for 2-Deoxycoelenterazine in any organism is currently lacking.

Role of Dietary Acquisition and Food Web Transfer